(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes understanding the mechanism of the reaction, the products formed, and the conditions favorable for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. The chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación

Enzymatic Synthesis

Kamal, Khanna, and Krishnaji (2007) explored the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile to produce optically pure compounds including (R)-carnitine hydrochloride, which is structurally similar to (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (Kamal, Khanna, & Krishnaji, 2007).

Identification of Impurities in Supplements

Wang and Xie (2017) identified impurities in L-carnitine, including 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium, using column-switching high-performance liquid chromatography coupled with mass spectrometry (Wang & Xie, 2017).

Structural Analysis

Wickramasinhage et al. (2019) analyzed the molecular and crystal structure of 3-methacrylamido-N,N,N-trimethylpropan-1-aminium 2-acrylamido-2-methylpropane-1-sulfonate, providing insights into the structure of similar compounds (Wickramasinhage et al., 2019).

Synthesis Techniques

Mittakanti, Feakes, and Morse (1992) researched the esterification of amine-carboxyboranes, which is relevant for understanding the synthesis mechanisms of compounds like (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (Mittakanti, Feakes, & Morse, 1992).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate involves the reaction of (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride with ethyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride", "Ethyl acrylate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in a suitable solvent (e.g. water).", "Step 2: Add a stoichiometric amount of ethyl acrylate to the solution.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction.", "Step 4: Stir the reaction mixture at a suitable temperature (e.g. room temperature) for a suitable amount of time (e.g. 24 hours).", "Step 5: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to precipitate the desired product.", "Step 6: Collect the precipitated product by filtration and wash with a suitable solvent (e.g. water).", "Step 7: Dry the product under vacuum to obtain (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate as a white solid." ] } | |

Número CAS |

90471-79-7 |

Fórmula molecular |

C11H19NO7 |

Peso molecular |

277.27 |

Nombre IUPAC |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1 |

Clave InChI |

HNSUOMBUJRUZHJ-UEMBJLSASA-N |

SMILES isomérico |

C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)O |

SMILES |

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |

SMILES canónico |

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

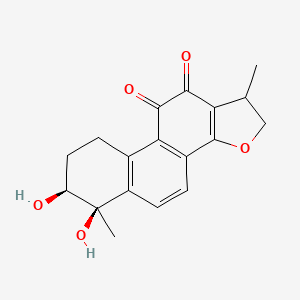

![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)

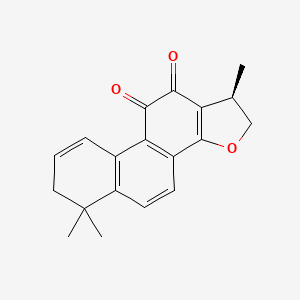

![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

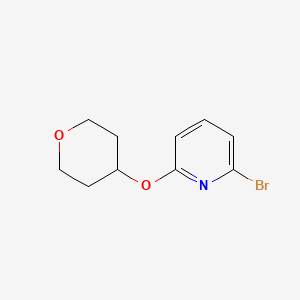

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)